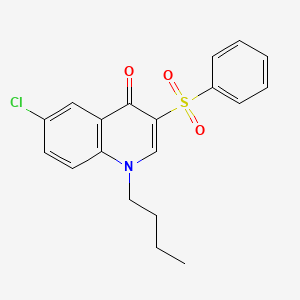

![molecular formula C7H11BrO2S B2593574 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane CAS No. 2460750-22-3](/img/structure/B2593574.png)

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane, also known as BEB, is a bicyclic compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields.

Aplicaciones Científicas De Investigación

Molecular Rods in Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives, such as 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane, have been utilized as molecular rods due to their rigid and linear structure. This application is significant in the development of advanced materials with controlled orientation and spacing at the molecular level .

Molecular Rotors

The unique geometry of BCP derivatives allows them to function as molecular rotors. These structures can rotate around a fixed axis, which is a property that can be harnessed in the design of dynamic materials, such as responsive surfaces or sensors .

Supramolecular Linker Units

In supramolecular chemistry, BCP derivatives serve as linker units. They provide a scaffold for building larger molecular assemblies, which is crucial for creating complex structures with specific functions .

Liquid Crystals

The BCP core of 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane contributes to the formation of liquid crystals. These materials exhibit properties of both liquids and solid crystals, making them essential in display technologies .

FRET Sensors

Fluorescence resonance energy transfer (FRET) sensors benefit from the incorporation of BCP derivatives. The BCP moiety can influence the electronic environment, enhancing the sensitivity and specificity of these sensors .

Metal–Organic Frameworks (MOFs)

BCP derivatives are used in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The BCP unit can improve the stability and functionality of MOFs .

Bioisosteres in Drug Discovery

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane acts as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This property is exploited in drug discovery to enhance the physicochemical properties of drug candidates .

Synthetic Chemistry

The compound is a key intermediate in synthetic chemistry, enabling the construction of complex molecules. Its reactivity allows for the introduction of various functional groups, which is pivotal in the synthesis of new compounds with potential therapeutic applications .

Mecanismo De Acción

The pharmaceutical industry has recognized the three-dimensional carbon framework of BCPs as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups, thus altering the pharmacokinetic properties . BCPs are also used in material sciences as molecular building blocks towards the synthesis of molecular rods .

Despite the immense interest in this scaffold and extensive synthetic efforts, the construction of BCP derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .

Propiedades

IUPAC Name |

1-bromo-3-ethylsulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2S/c1-2-11(9,10)7-3-6(8,4-7)5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIGUMIUUUAGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)

![3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593500.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)

![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide](/img/structure/B2593503.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)